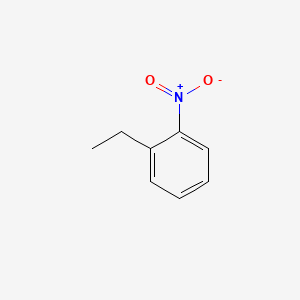

2-乙基硝基苯

描述

2-Ethylnitrobenzene is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Ethylnitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylnitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylnitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热化学和分子相互作用

2-乙基硝基苯的性质,如生成焓和升华焓,在理解分子相互作用方面起着重要作用。Verevkin和Heintz(2000)提供了关于烷基取代硝基苯的热化学的见解,包括2-乙基硝基苯,强调了它在理解分子内相互作用和偏离群加性规则方面的作用。这项研究对改进有机化合物的热力学性质的估算至关重要(Verevkin & Heintz, 2000)。

分子动力学和固体质子自旋弛豫

Beckmann等人(1991)通过固体质子自旋弛豫(SSPSR)技术研究了乙基苯中的乙基基团,包括2-乙基硝基苯,为了对这些基团在多晶态中的动态提供重要见解。这项研究有助于理解这类化合物的重新定位障碍和分子结构(Beckmann, Happersett, Herzog, & Tong, 1991)。

亲电芳香取代和重排

Bullen,Ridd和Sabek(1953)探讨了芳香硝基化合物的重排,包括2-乙基硝基苯,在特定酸性条件下。这项研究对理解合成化学中亲电芳香取代和重排的机制至关重要(Bullen, Ridd, & Sabek, 1953)。

衍生物的合成

Knipe,Sridhar和Lound-Keast(1977)对合成2-(对硝基苯氧基)乙胺进行了研究,其中涉及与2-乙基硝基苯的反应。这项研究有助于有机化学中新合成方法的发展(Knipe, Sridhar, & Lound-Keast, 1977)。

反应机制和分子离子

Baldwin,Carter和Gilmore(1982)研究了乙基硝基苯分子离子中羟基自由基的丢失,深入了解了这类过程中涉及的独特反应机制和关键能量。这在质谱和分子离子研究领域尤为重要(Baldwin, Carter, & Gilmore, 1982)。

安全和危害

2-Ethylnitrobenzene may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

作用机制

Target of Action

2-Ethylnitrobenzene, also known as ortho-nitro-ethylbenzene, is primarily used in the chemical industry as an intermediate in the production of various compounds . It is used in the production of dyes, pharmaceuticals, and pesticides . .

Mode of Action

It has been used as a solvent to compose the supported liquid membrane (slm) for use in electromembrane extractions (emes) . In this context, its interaction with its targets involves facilitating the transfer of ions across the membrane .

Biochemical Pathways

These strategies involve overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . .

Pharmacokinetics

The pharmacokinetics of 2-Ethylnitrobenzene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. This is likely due to its primary use as an industrial chemical rather than a therapeutic agent. It has been identified in human blood, suggesting that it can be absorbed and circulated in the body .

Result of Action

Exposure to 2-ethylnitrobenzene can cause respiratory problems, dizziness, nausea, and vomiting . These effects suggest that 2-Ethylnitrobenzene may have toxic effects at the cellular level.

Action Environment

The action, efficacy, and stability of 2-Ethylnitrobenzene can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames . Moreover, protective clothing, including gloves, goggles, and a respirator, should be worn while working with 2-Ethylnitrobenzene .

生化分析

Biochemical Properties

2-Ethylnitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction between 2-Ethylnitrobenzene and these enzymes can lead to altered metabolic pathways and the accumulation of toxic intermediates.

Cellular Effects

2-Ethylnitrobenzene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses . The compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases and superoxide dismutases . Additionally, 2-Ethylnitrobenzene can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, 2-Ethylnitrobenzene exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450s and other oxidoreductases . This inhibition can lead to the accumulation of unmetabolized substrates and the generation of ROS, causing oxidative damage to cellular components. Furthermore, 2-Ethylnitrobenzene can modulate gene expression by activating transcription factors involved in stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylnitrobenzene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, the degradation products of 2-Ethylnitrobenzene can accumulate and exert additional effects on cellular function. Long-term exposure to 2-Ethylnitrobenzene in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 2-Ethylnitrobenzene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 2-Ethylnitrobenzene can cause significant toxicity, including liver and kidney damage, due to the accumulation of toxic metabolites and ROS . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

2-Ethylnitrobenzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various hydroxylated and nitro-reduced metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of 2-Ethylnitrobenzene can be influenced by the availability of cofactors and the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-Ethylnitrobenzene is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

2-Ethylnitrobenzene is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization can affect its activity and function, as it can interact with mitochondrial enzymes and disrupt mitochondrial function . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 2-Ethylnitrobenzene within specific cellular compartments .

属性

IUPAC Name |

1-ethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073209 | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-22-6, 30179-51-2 | |

| Record name | 1-Ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylnitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

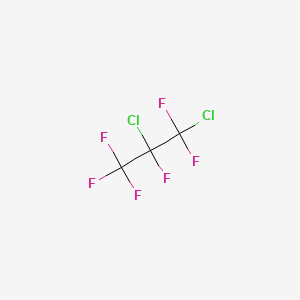

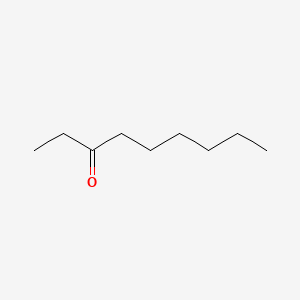

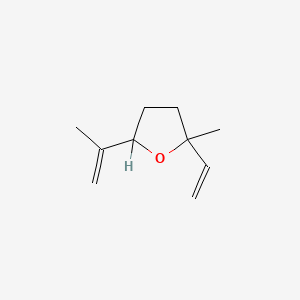

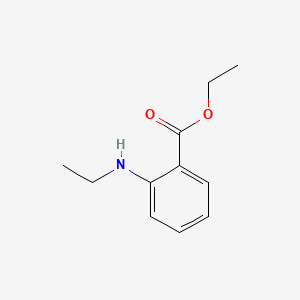

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

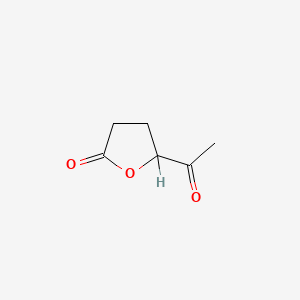

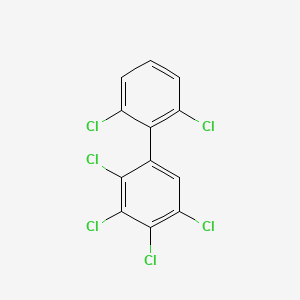

Feasible Synthetic Routes

Q1: How does the presence of an ethyl group in the ortho position affect the enthalpy of formation of nitrobenzene?

A1: [] The research indicates that the presence of alkyl substituents, including the ethyl group in the ortho position, leads to deviations in the enthalpy of formation of nitrobenzene from what would be predicted by simple group additivity rules. This deviation suggests that intramolecular interactions, such as steric hindrance and electronic effects, are at play. Specifically, the study found that 2-ethylnitrobenzene has a higher enthalpy of formation than predicted, indicating that the ortho-ethyl group introduces strain into the molecule. You can find more details in the paper titled "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes." []

Q2: Are there any practical applications for the thermochemical data obtained for 2-ethylnitrobenzene and similar compounds?

A2: [] Yes, understanding the thermochemical properties of compounds like 2-ethylnitrobenzene is essential for predicting their behavior in various chemical processes. This information is valuable for designing and optimizing reactions, predicting reaction equilibria, and assessing the stability of these compounds under different conditions. Additionally, the data contributes to improving the accuracy of group-contribution methodologies, which are widely used tools for estimating the thermodynamic properties of organic compounds. This is particularly useful when experimental data is scarce. For a deeper dive into these applications, refer to the paper "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes". []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。